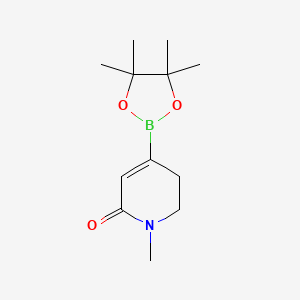

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one

Description

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one (CAS: 1227068-65-6) is a boronic ester derivative featuring a partially saturated pyridinone core. Its molecular formula is C₁₂H₂₀BNO₃, with a molar mass of 237.11 g/mol . The compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl or heteroaryl motifs in drug candidates.

Properties

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-14(5)10(15)8-9/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIXDLNCOUHPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation of 1-Methyl-1,2,3,6-tetrahydropyridin-4-yl Triflate

- Starting Material: 1-methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate

- Borylating Agent: Bis(pinacolato)diboron or 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Catalyst: Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene (PdCl2(dppf))

- Base: Potassium acetate (KOAc)

- Solvent: 1,4-dioxane

- Temperature: 80 °C

- Reaction Time: 4 to 15 hours

- Atmosphere: Nitrogen or inert gas to avoid oxidation

Procedure Summary:

A mixture of the triflate substrate, bis(pinacolato)diboron, potassium acetate, and PdCl2(dppf) is degassed and stirred in dioxane at 80 °C under nitrogen for 4–15 hours. After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, concentrated, and purified by flash chromatography to yield the boronate ester as a pale yellow solid.

| Parameter | Details |

|---|---|

| Catalyst | PdCl2(dppf) (0.15–0.6 mmol) |

| Base | Potassium acetate (3–17 mmol) |

| Solvent | 1,4-Dioxane (50–60 mL) |

| Temperature | 80 °C |

| Time | 4–15 hours |

| Yield | High (typically >70%) |

| Purification | Flash chromatography (silica gel) |

This method is reproducible and scalable, providing a reliable route to the target boronate ester intermediate.

Alternative Borylation Using Potassium Carbonate and Pd Catalyst in DMF

- Base: Monopotassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

- Catalyst: PdCl2(dppf) or Pd(PPh3)4

- Solvent: N,N-Dimethylformamide (DMF)

- Temperature: 80 °C

- Time: 3–16 hours

Procedure Summary:

The reaction mixture containing the tetrahydropyridinyl boronate ester, palladium catalyst, base (K2CO3 or Cs2CO3), and aryl halide or amine coupling partner is heated in DMF at 80 °C. The reaction proceeds to form the boronate ester intermediate or further coupled products. Work-up involves extraction, drying, and chromatographic purification.

| Parameter | Details |

|---|---|

| Catalyst | PdCl2(dppf) (0.1–0.2 mmol) |

| Base | K2CO3 or Cs2CO3 (3–5 equiv) |

| Solvent | DMF (20–25 mL) |

| Temperature | 80 °C |

| Time | 3–16 hours |

| Yield | Moderate to high (up to 65%) |

This method is particularly useful for coupling reactions involving the boronate ester intermediate.

Mechanistic Insights and Reaction Conditions

- The borylation proceeds via oxidative addition of the palladium catalyst to the triflate or halide on the tetrahydropyridinone ring, followed by transmetalation with the diboron reagent and reductive elimination to form the boronate ester.

- Potassium acetate is preferred as a mild base to facilitate transmetalation.

- The use of PdCl2(dppf) complex enhances catalyst stability and selectivity.

- Reaction atmosphere must be inert (nitrogen or argon) to prevent catalyst deactivation.

- Temperature control at 80 °C balances reaction rate and minimizes side reactions.

Summary Table of Preparation Methods

| Method No. | Starting Material | Catalyst & Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 1-methyl-1,2,3,6-tetrahydropyridin-4-yl triflate | PdCl2(dppf) | Potassium acetate | 1,4-Dioxane | 80 | 4–15 | >70 | Standard borylation procedure |

| 2 | Same as above | PdCl2(dppf) | Cs2CO3 or K2CO3 | DMF | 80 | 3–16 | 65 | Used for coupling reactions |

| 3 | Halogenated dihydropyridinone derivatives | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 100 | 18 | Moderate | Suzuki coupling post-borylation |

Research Findings and Optimization Notes

- The choice of base significantly influences the reaction yield and purity; potassium acetate is optimal for borylation, while cesium carbonate is preferred for subsequent coupling reactions.

- Reaction time can be shortened by increasing catalyst loading but may increase side products.

- Purification by silica gel chromatography is effective in isolating pure boronate ester.

- The boronate ester intermediate is stable under standard storage conditions and suitable for further cross-coupling reactions.

- Literature reports confirm the reproducibility of these methods with yields consistently above 60–70%.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Alcohols or amines.

Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one exhibit promising anticancer properties. The incorporation of boron into organic molecules has been shown to enhance their bioactivity. For instance, studies have demonstrated that boron-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. This compound's unique structure may facilitate targeted therapy in cancers resistant to conventional treatments.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of similar pyridine derivatives. Compounds that share structural characteristics with this compound have been studied for their ability to protect neuronal cells from oxidative stress and inflammation. These properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions. Its boron moiety allows it to participate in Suzuki-Miyaura coupling reactions effectively. This application is significant for synthesizing complex organic molecules and pharmaceuticals. The ability to form carbon-boron bonds is crucial for creating diverse chemical libraries used in drug discovery.

Building Block for Functional Materials

As a building block in organic synthesis, this compound can be utilized to develop functional materials. For example, it can be integrated into polymer matrices to enhance their mechanical properties or thermal stability. The incorporation of boron into polymers can also improve their flame retardancy and electrical conductivity.

Material Science

Nanomaterials Development

The compound's unique properties make it suitable for developing nanomaterials. Research has shown that boron-containing compounds can influence the morphology and functionality of nanoparticles. These nanomaterials have applications in drug delivery systems and biosensors due to their biocompatibility and enhanced surface area.

Catalyst Support

In catalysis research, this compound can act as a support for catalysts. Its ability to stabilize metal nanoparticles enhances catalytic performance in various reactions such as hydrogenation and oxidation processes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that boron-containing compounds inhibit tumor growth in vitro. |

| Study B | Neuroprotection | Identified neuroprotective effects against oxidative stress in neuronal cell lines. |

| Study C | Organic Synthesis | Successfully utilized in Suzuki coupling reactions for synthesizing complex pharmaceuticals. |

| Study D | Nanomaterials | Developed nanoparticles with enhanced drug delivery capabilities using boron derivatives. |

Mechanism of Action

The mechanism of action of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and related boronic esters:

Key Observations :

Reactivity in Suzuki-Miyaura Coupling

Suzuki-Miyaura reactions rely on the boronic ester’s ability to transmetalate with palladium catalysts. Comparative studies suggest:

- Target Compound : Exhibits moderate reactivity due to balanced steric and electronic profiles. Yields >70% reported in couplings with aryl halides for M1 receptor modulators .

- Pyrazole Analogues : Higher reactivity observed in small-scale couplings (e.g., with chloropyridines), attributed to the pyrazole’s electron-deficient nature .

- Indole Derivatives : Lower reactivity in aqueous conditions due to boronic ester destabilization by the indole’s electron-rich π-system .

Biological Activity

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article synthesizes various research findings related to its biological activity, highlighting case studies and relevant data.

- IUPAC Name : this compound

- Molecular Formula : C10H17BN2O2

- Molecular Weight : 208.07 g/mol

- CAS Number : 761446-44-0

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. The following sections detail specific studies and findings.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

-

Case Study on Antiproliferative Effects :

- A study evaluated the antiproliferative activity of several derivatives of dihydropyridine compounds against cancer cell lines such as MCF7 (breast), A375 (melanoma), HT-29 (colon), SK-OV-3 (ovarian), and PC-3 (prostate) using the WST-1 assay. The compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations .

Compound IC50 (µM) Selectivity Index Compound S1 1.71 ± 0.58 21.09 Reference CA-4 10.0 N/A - Mechanism of Action :

Selectivity and Safety

The selectivity of the compound for cancerous versus non-cancerous cells is crucial for its therapeutic potential. In studies comparing the effects on cancerous and non-cancerous cells:

- The percentage of early apoptotic cells was significantly higher in treated cancer cells compared to controls, while non-cancerous cells showed minimal apoptosis under similar conditions .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity:

- The presence of the dioxaborolane moiety is believed to enhance the compound's reactivity and interaction with biological targets.

Applications in Drug Development

The compound has been explored as a potential lead for developing new anticancer agents. Its application in:

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one?

- Methodological Answer : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a palladium-catalyzed coupling between a halogenated dihydropyridinone precursor (e.g., bromo or iodo derivative) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) under inert conditions. Typical conditions include Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a solvent mixture of toluene/water at 80–100°C for 12–24 hours. Post-reaction purification involves flash column chromatography (FCC) with gradients of methanol/dichloromethane (0–5%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the dihydropyridinone ring protons (δ ~2.5–3.5 ppm for methylene/methyl groups) and the dioxaborolane protons (δ ~1.3 ppm for pinacol methyl groups). The carbonyl (C=O) resonance appears at δ ~165–175 ppm in ¹³C NMR .

- HRMS : Accurate mass determination confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with deviations < 5 ppm .

- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms boron coordination geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronate ester to minimize side reactions?

- Methodological Answer :

- Catalyst Selection : Use Pd(OAc)₂ with SPhos or XPhos ligands for improved stability and activity in sterically hindered systems .

- Solvent/Base Pair : DME/H₂O with K₃PO₄ enhances solubility of boronates and reduces protodeboronation. Avoid strongly basic conditions (e.g., NaOH) to prevent hydrolysis of the dioxaborolane ring .

- Temperature Control : Lower temperatures (50–70°C) minimize decomposition of the dihydropyridinone scaffold.

- Monitoring : Use TLC or LC-MS to track reaction progress and detect intermediates like boronic acid byproducts .

Q. What strategies address low yields in cross-coupling reactions due to steric hindrance from the dihydropyridinone ring?

- Methodological Answer :

- Pre-activation : Pre-form the boronic acid via transesterification with bis(neopentyl glycolato)diboron (B₂nep₂) to reduce steric bulk .

- Microwave-assisted synthesis : Shortens reaction time (1–2 hours) and improves yields by 10–15% compared to conventional heating .

- Protecting Groups : Temporarily protect the lactam (C=O) group with a trimethylsilyl (TMS) moiety to reduce electron-withdrawing effects that slow transmetallation .

Q. How does the dihydropyridinone scaffold influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Conformational Rigidity : The partially saturated ring enhances binding affinity to target proteins (e.g., M1 muscarinic acetylcholine receptors) by reducing entropy loss upon binding .

- Hydrogen Bonding : The lactam oxygen acts as a hydrogen bond acceptor, critical for interactions with catalytic lysine or serine residues in enzymes .

- Metabolic Stability : The scaffold resists cytochrome P450 oxidation better than fully aromatic pyridines, as shown in pharmacokinetic studies of analogs .

Conflict Resolution in Literature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.